

A Comparative Analysis of Milbemycin A4 Oxime and Ivermectin Efficacy Against *Dirofilaria immitis*

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Compound of Interest

Compound Name: *Milbemycin A4 oxime*

Cat. No.: *B10814354*

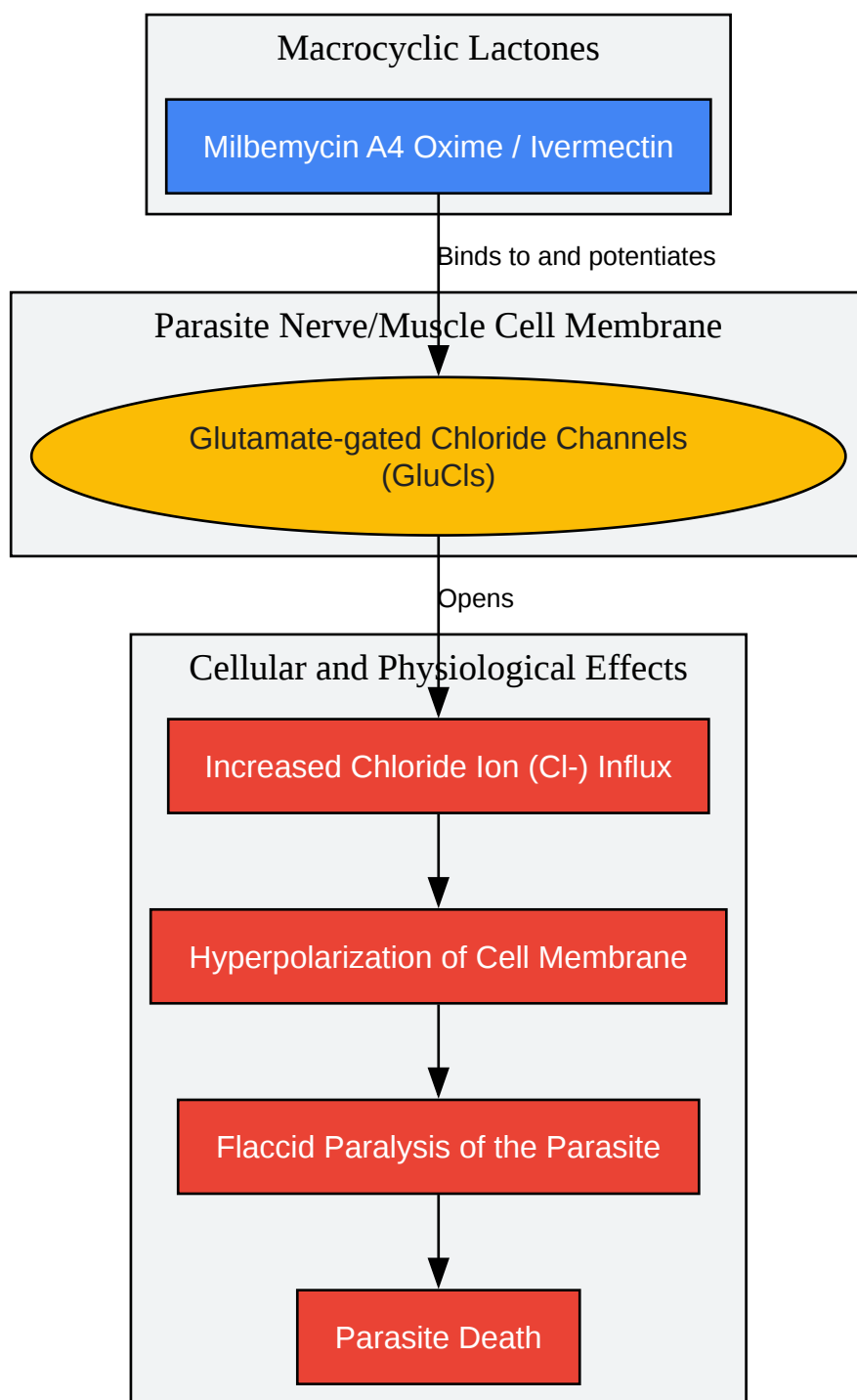
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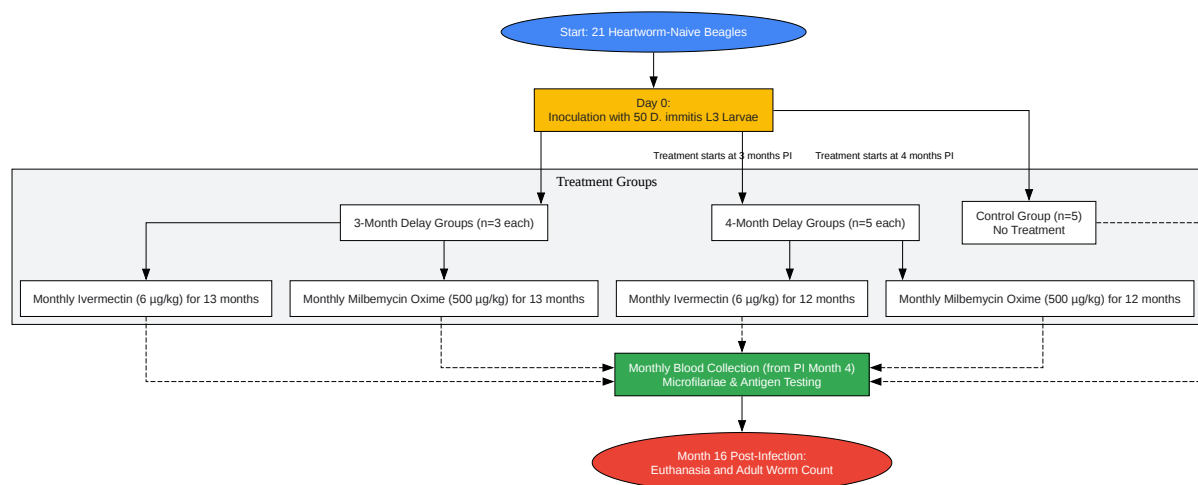
For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of two prominent macrocyclic lactones, **Milbemycin A4 oxime** and ivermectin, in the prevention and treatment of heartworm disease caused by the nematode *Dirofilaria immitis*. The information presented is collated from various experimental studies to aid in research and development endeavors within the veterinary pharmaceutical landscape.

Mechanism of Action: A Shared Pathway

Both **Milbemycin A4 oxime** and ivermectin belong to the macrocyclic lactone class of anthelmintics and share a fundamental mechanism of action against nematodes.^[1] They act as potent agonists of glutamate-gated chloride ion channels (GluCl_s) which are unique to invertebrates, and to a lesser extent, they can also potentiate GABA (gamma-aminobutyric acid)-gated chloride channels.^{[2][3]} The binding of these drugs to these channels leads to an influx of chloride ions into the nerve and muscle cells of the parasite.^{[2][3]} This influx causes hyperpolarization of the cell membrane, leading to flaccid paralysis and eventual death of the parasite.^{[2][3]}





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